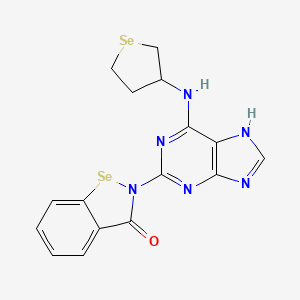
Aurora A/PKC-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora A/PKC-IN-1 is a potent dual inhibitor of Aurora A kinase and Protein Kinase C (α, β1, β2, and θ). It has shown significant antiproliferative and antimetastatic activities, particularly in breast cancer cells . Aurora A kinase is crucial for cell division, while Protein Kinase C plays a vital role in various cellular functions, including signal transduction and cell proliferation .
Preparation Methods
The synthesis of Aurora A/PKC-IN-1 involves multiple steps, including the incorporation of selenium atoms, which enhance its potency and selectivity . The synthetic route typically involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of selenium atoms via selenation reactions.
Step 3: Purification and crystallization to obtain the final compound.
Industrial production methods are not extensively documented, but the compound is synthesized in research laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Aurora A/PKC-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the selenium atoms, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Aurora A/PKC-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of Aurora A kinase and Protein Kinase C.
Biology: Investigates the role of these kinases in cell division and signal transduction.
Medicine: Explores its potential as a therapeutic agent for cancer treatment, particularly breast cancer
Mechanism of Action
Aurora A/PKC-IN-1 exerts its effects by inhibiting the activity of Aurora A kinase and Protein Kinase C. Aurora A kinase is involved in the regulation of mitosis, and its inhibition disrupts cell division, leading to antiproliferative effects . Protein Kinase C plays a role in various cellular processes, and its inhibition affects signal transduction pathways, contributing to the compound’s antimetastatic activity .
Comparison with Similar Compounds
Aurora A/PKC-IN-1 is unique due to its dual inhibitory activity against both Aurora A kinase and Protein Kinase C. Similar compounds include:
Alisertib: A selective Aurora A kinase inhibitor used in clinical trials for cancer treatment.
Bryostatin-1: A modulator of Protein Kinase C with anticancer and neuroprotective properties.
Staurosporine: A potent inhibitor of Protein Kinase C used in research to study kinase signaling pathways.
This compound stands out due to its dual-targeting capability, making it a valuable tool for studying the combined effects of inhibiting both kinases .
Properties
Molecular Formula |
C16H14N6OSe2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-[6-(selenolan-3-ylamino)-7H-purin-2-yl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C16H14N6OSe2/c23-15-10-3-1-2-4-11(10)25-22(15)16-20-13-12(17-8-18-13)14(21-16)19-9-5-6-24-7-9/h1-4,8-9H,5-7H2,(H2,17,18,19,20,21) |
InChI Key |
JKTIMGKTTJTCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)N4C(=O)C5=CC=CC=C5[Se]4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


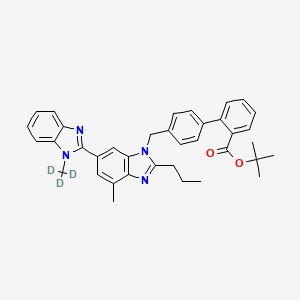
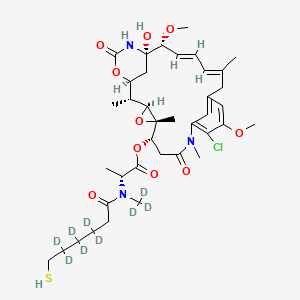
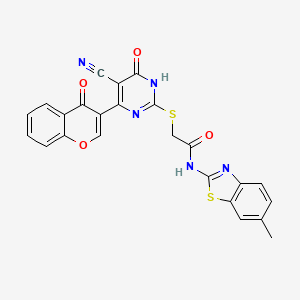
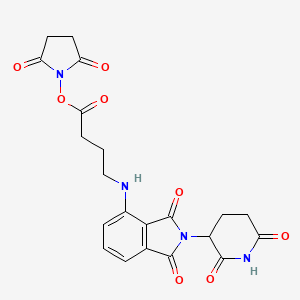
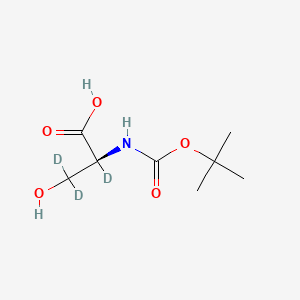
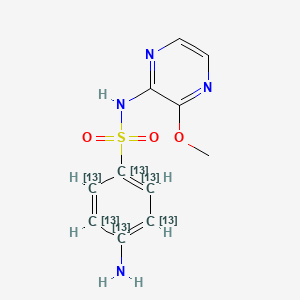
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
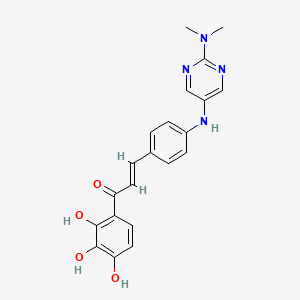
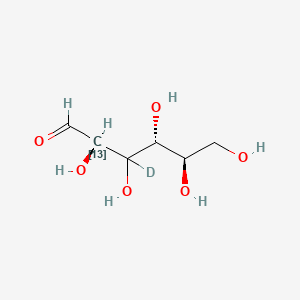
![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
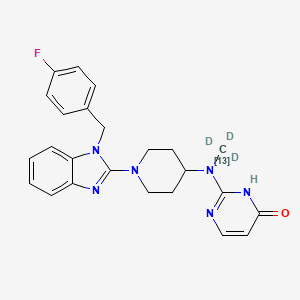

![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
